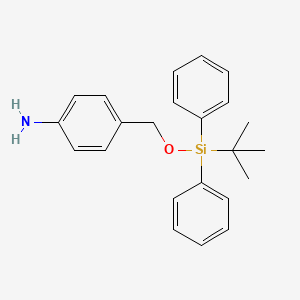

4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline

概述

描述

4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline is an organic compound with the molecular formula C13H23NOSi. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a tert-butyldiphenylsilyl group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols and amines due to its stability and ease of removal under mild conditions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline typically involves the reaction of 4-aminobenzyl alcohol with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

化学反应分析

Types of Reactions

4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitro or nitroso compounds, while reduction results in the formation of primary amines .

科学研究应用

Organic Synthesis

The compound is primarily utilized as a protecting group for amines during organic synthesis. The tert-butyldiphenylsilyl group offers enhanced stability, allowing chemists to conduct multi-step reactions without the risk of unwanted side reactions involving the amine. This protection can be easily reversed under mild conditions, facilitating selective reactions at other functional groups .

Key Features

- Stability : The silyl ether functionality enhances the compound's resistance to hydrolysis.

- Ease of Removal : The protecting group can be removed under mild acidic conditions, restoring the free amine for further reactions .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential biological activities. Notably, it has been studied for its ability to inhibit specific protein kinases, including Bruton's Tyrosine Kinase (Btk), which plays a critical role in B-cell signaling pathways. This inhibition is significant for developing treatments for autoimmune diseases and B-cell malignancies .

- Mechanism of Action : The compound's hydroxyl and amino groups facilitate interactions with molecular targets, potentially altering gene expression and cellular signaling processes.

- Therapeutic Potential : Its application in drug development focuses on modulating immune responses and targeting cancer cells .

Nanoparticle Drug Delivery Systems

Recent studies have highlighted the use of this compound in developing nanoparticle-drug conjugates (NDCs). These systems enhance drug delivery efficiency by improving solubility and stability while allowing targeted delivery to specific tissues or cells .

Case Study: Nanoparticle Drug Conjugate Development

- Composition : NDCs typically consist of silica nanoparticles functionalized with polyethylene glycol and targeting ligands.

- Performance : Research indicates that these conjugates can effectively release therapeutic agents like exatecan upon activation by specific enzymes (e.g., cathepsin-B), demonstrating controlled drug release profiles .

Material Science Applications

In material science, the compound is employed in synthesizing advanced materials due to its unique chemical properties. It can serve as a building block for creating polymers or composites that require specific functional characteristics.

Properties

作用机制

The mechanism of action of 4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline involves its role as a protecting group. The tert-butyldiphenylsilyl group stabilizes the molecule by preventing unwanted reactions at the protected site. This stability is due to the steric hindrance provided by the bulky tert-butyl and diphenyl groups, which shield the reactive site from nucleophiles and electrophiles .

相似化合物的比较

Similar Compounds

- 4-(((Tert-butyldimethylsilyl)oxy)methyl)aniline

- 4-(((Tert-butyldimethylsilyloxy)acetaldehyde

- 4-tert-Butylaniline

Uniqueness

4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline is unique due to its specific tert-butyldiphenylsilyl group, which provides greater steric hindrance compared to tert-butyldimethylsilyl groups. This makes it more effective in protecting sensitive functional groups during complex synthetic processes .

生物活性

4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline, a compound with the molecular formula C₁₃H₁₉NOSi, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound features a tert-butyldiphenylsilyl group attached to an aniline derivative, which enhances its lipophilicity and stability. The presence of the silyl group is known to influence the compound's interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antineoplastic Activity : Preliminary studies suggest that this compound may have potential as an anti-cancer agent. Its structural analogs have shown promise in inhibiting tumor growth in vitro and in vivo.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against several bacterial strains, demonstrating significant inhibitory effects.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have emerged:

- Interaction with Receptors : The compound may bind to specific receptors, modulating signaling pathways related to cell proliferation and apoptosis.

- Enzyme Interaction : Its ability to inhibit enzymes suggests a competitive or non-competitive inhibition mechanism, potentially altering metabolic processes within cells.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of derivatives of this compound. The results indicated that certain derivatives displayed significant cytotoxicity against cancer cell lines, with IC₅₀ values ranging from 10 to 50 µM .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) below 100 µg/mL for several strains .

Data Table: Biological Activity Summary

属性

IUPAC Name |

4-[[tert-butyl(diphenyl)silyl]oxymethyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NOSi/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-18-19-14-16-20(24)17-15-19/h4-17H,18,24H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKKZUMJMNYZCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。